2,4-Dichloroquinazoline

Medicinal Chemistry Computational Chemistry SNAr Regioselectivity

2,4-Dichloroquinazoline delivers exclusive C4-first SNAr regioselectivity—eliminating isomeric mixtures common to 2,4-dichloropyrimidine. DFT-confirmed C4/C2 reactivity gap enables sequential two-step diversification for kinase inhibitors (EGFR, JAK2, CDK), antimalarials requiring correct N2-aryl regioisomers, and selective C4 dechlorination to 2-chloroquinazoline. Solid-state stability supports bulk procurement. Insist on regiochemical certainty.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 607-68-1
Cat. No. B046505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroquinazoline
CAS607-68-1
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
InChIKeyTUQSVSYUEBNNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloroquinazoline (CAS 607-68-1): Structure, Properties and Industrial Procurement Profile


2,4-Dichloroquinazoline is a heterocyclic aromatic building block comprising a quinazoline core with chlorine atoms substituted at the C2 and C4 positions [1]. Its molecular formula is C₈H₄Cl₂N₂, with a molecular weight of 199.04 g/mol [2]. The compound exists as a light yellow crystalline solid with a melting point in the range of 116–123 °C [3], and is typically stored under inert atmosphere at 2–8 °C to preserve stability . As a key intermediate in medicinal chemistry and organic synthesis, it serves as a precursor for generating diverse libraries of 2-substituted, 4-substituted, and 2,4-disubstituted quinazoline derivatives with applications spanning kinase inhibition, antimalarial agents, and agrochemicals [4].

Why 2,4-Dichloroquinazoline Cannot Be Replaced by 2,4-Dichloropyrimidine or 2,4-Dichloroquinoline in Regioselective Synthesis


Simple substitution of 2,4-dichloroquinazoline with structurally analogous dihalogenated heterocycles—such as 2,4-dichloropyrimidine or 2,4-dichloroquinoline—fundamentally alters reaction outcomes, product profiles, and the synthetic utility of downstream libraries [1]. The fused benzene ring of quinazoline confers distinct electronic properties and steric constraints that dictate both the regioselectivity of nucleophilic aromatic substitution (SNAr) and the stability of mono-substituted intermediates [2]. Unlike 2,4-dichloropyrimidine, which yields isomeric mixtures upon amination [3], and unlike 2,4-dichloroquinoline, which follows divergent cross-coupling reactivity [4], the quinazoline scaffold offers predictable, sequential functionalization at C4 followed by C2 under controlled conditions [5]. This predictability is not an academic nuance—it is a critical procurement determinant for researchers requiring reproducible building block performance in library synthesis and medicinal chemistry campaigns.

2,4-Dichloroquinazoline: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


DFT-Calculated LUMO Coefficient Differential Predicts C4 Regioselectivity over C2

DFT calculations on 2,4-dichloroquinazoline reveal that the carbon atom at the 4-position possesses a higher LUMO coefficient than that at the 2-position, making the C4 site intrinsically more susceptible to nucleophilic attack. This electronic differentiation translates to a lower calculated activation energy for SNAr at C4 compared to C2, providing a mechanistic basis for the experimentally observed regioselectivity [1]. The calculated activation energy difference favors C4 substitution, enabling predictable mono-functionalization without competitive C2 reactivity [2].

Medicinal Chemistry Computational Chemistry SNAr Regioselectivity

Regioselective Amination: 2,4-Dichloroquinazoline vs. 2,4-Dichloropyrimidine Isomeric Purity Comparison

In head-to-head reactivity studies with N-substituted cyclic amines, 2,4-dichloroquinazoline afforded exclusively 2-amino-4-chloroquinazolines as a single regioisomeric product [1]. In stark contrast, 2,4-dichloropyrimidine under identical or analogous reaction conditions produced mixtures of 2-amino-4-chloropyrimidines and the isomeric 4-amino-2-chloropyrimidines [2]. This outcome demonstrates that the quinazoline scaffold intrinsically suppresses isomeric byproduct formation that plagues pyrimidine-based syntheses.

Heterocyclic Chemistry Regioselectivity Amination

Selective C4 Dechlorination Efficiency: Stille-Type Method Yields 2-Chloroquinazoline Building Block

A systematic comparison of methods for selective removal of the 4-chloro substituent from 2,4-dichloroquinazoline identified Stille-type coupling with tributyltin hydride as the most efficient approach [1]. Among tested methods—including catalytic hydrogenation, metal–halogen exchange, metal hydride reduction, and radical reduction—Stille-type coupling gave the cleanest conversion to 2-chloroquinazoline [2]. The study further demonstrated that 2-chloroquinazoline serves as a versatile building block for direct introduction of the 2-quinazolinyl moiety via SNAr or palladium-catalyzed cross-coupling [3].

Synthetic Methodology Selective Reduction Building Block Synthesis

C4 vs. C2 Reactivity Differential Enables High-Yield Sequential Functionalization in Library Synthesis

The electronic differentiation between C4 and C2 positions of 2,4-dichloroquinazoline is experimentally exploited in sequential amination protocols. C4 amination proceeds readily under mild conditions (moderate temperatures, short reaction times), whereas C2 amination requires substantially harsher conditions—high-boiling aprotic solvents, elevated temperatures (≥150 °C), and extended reaction times—due to deactivation of C2 upon C4 substitution with electron-donating amines [1]. Optimized protocols for preparing N4-monosubstituted quinazolin-2,4-diamines achieved yields of 80–85% [2].

Medicinal Chemistry Library Synthesis Sequential Functionalization

Quinazoline Core Confers Access to Privileged Bioactive Scaffolds vs. Pyrimidine and Quinoline Analogs

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, with 4-aminoquinazoline derivatives occupying a central role in kinase inhibitor drug discovery [1]. 2,4-Dichloroquinazoline enables access to 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines, core motifs of clinically validated EGFR and JAK2 inhibitors [2]. In antimalarial research, N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines synthesized from 2,4-dichloroquinazoline demonstrated broad antimalarial activity, whereas the reverse regioisomers (N4-aryl-N2-substituted) exhibited substantially lower potency [3]. 2,4-Dichloropyrimidine and 2,4-dichloroquinoline cannot directly generate these 4-aminoquinazoline pharmacophores [4].

Medicinal Chemistry Kinase Inhibition Antimalarial

2,4-Dichloroquinazoline: Evidence-Supported Application Scenarios for Scientific Procurement


Parallel Synthesis of 4-Aminoquinazoline Libraries for Kinase Inhibitor Discovery

Medicinal chemistry teams pursuing kinase inhibitors (EGFR, JAK2, or CDK targets) require predictable, high-yielding SNAr chemistry to generate diverse 4-aminoquinazoline libraries. The DFT-confirmed regioselectivity of 2,4-dichloroquinazoline at C4 [1] ensures that the first amination step occurs exclusively at the desired position, eliminating isomeric purification steps that slow library production. The wide reactivity gap between C4 and C2 [2] further enables subsequent C2 functionalization under orthogonal conditions, providing a two-step, one-scaffold diversification strategy that is not reliably reproducible with 2,4-dichloropyrimidine.

Synthesis of 2-Chloroquinazoline as a Distinct Monofunctionalized Building Block

Research programs requiring a 2-quinazolinyl moiety for cross-coupling or late-stage functionalization benefit from the demonstrated Stille-type selective C4 dechlorination of 2,4-dichloroquinazoline [1]. Unlike 2,4-dichloropyrimidine, which lacks a comparable selective reduction pathway to a stable mono-chloro intermediate, the quinazoline scaffold uniquely enables access to 2-chloroquinazoline—a versatile electrophile for direct introduction of the 2-quinazolinyl group. This scenario is especially relevant for fragment-based drug discovery and targeted library synthesis where monofunctionalized heterocyclic handles are required.

Antimalarial and Antiparasitic Lead Optimization Requiring Regioisomerically Pure Intermediates

Antimalarial drug discovery programs targeting the Plasmodium parasite require regiochemically defined 2,4-quinazolinediamines, as SAR studies demonstrate that N2-aryl-N4-substituted isomers exhibit potent activity while reverse regioisomers are substantially less active [1]. The exclusive C4-first regioselectivity of 2,4-dichloroquinazoline [2] guarantees that the correct regioisomer is obtained without contamination from the inactive reverse isomer—a critical advantage for obtaining interpretable SAR data and advancing clean lead compounds. This regioisomeric purity is not assured when using 2,4-dichloropyrimidine, which yields isomeric mixtures upon amination [3].

Agrochemical Intermediate Synthesis Requiring Scalable, High-Yield Chlorination Protocols

Industrial production of quinazoline-derived agrochemicals—including herbicides and fungicides—benefits from established and scalable synthetic routes to 2,4-dichloroquinazoline. Patent literature describes efficient one-pot and two-step processes starting from readily available anthranilic acid derivatives, achieving total yields sufficient for industrial-scale manufacturing [1]. The compound's solid-state stability under recommended storage conditions (2–8 °C under inert atmosphere) supports bulk procurement and long-term inventory management for production campaigns [2].

Technical Documentation Hub

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